N-[2-(Azidomethyl)phenyl]formamide
Description
Properties
CAS No. |
496963-66-7 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N-[2-(azidomethyl)phenyl]formamide |
InChI |
InChI=1S/C8H8N4O/c9-12-11-5-7-3-1-2-4-8(7)10-6-13/h1-4,6H,5H2,(H,10,13) |
InChI Key |
HPLVJHMGALDWNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])NC=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(Azidomethyl)phenyl]formamide can be achieved through several methods. One common approach involves the reaction of 2-(chloromethyl)benzaldehyde with sodium azide in the presence of a suitable solvent to form the azido intermediate. This intermediate is then subjected to formylation using formic acid or formic acid derivatives to yield the final product .
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis typically involves the use of mild reaction conditions and readily available reagents. The reaction is usually carried out under controlled temperatures to ensure high yields and purity of the product.
Chemical Reactions Analysis
N-[2-(Azidomethyl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: Reduction of the azido group can lead to the formation of amines or other nitrogen-containing compounds.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Chemical Synthesis
a. Synthesis of Substituted Formylamines
N-[2-(Azidomethyl)phenyl]formamide can be synthesized through the reaction of 2-(chloromethyl)phenyl formamide with sodium azide in dimethyl sulfoxide (DMSO). This reaction yields the azidomethyl derivative, which can serve as an intermediate for further transformations in organic synthesis .
b. Leuckart Reaction
The compound is also relevant in the context of the Leuckart reaction, which is a method for synthesizing substituted amines from aldehydes and formamides. The improved method allows for accelerated reactions that yield high quantities of substituted amines, including those derived from this compound . This method has implications for the production of pharmaceuticals and agrochemicals.
Medicinal Chemistry
a. Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of compounds derived from azides, including this compound. Compounds with azide functional groups have been shown to exhibit activity against various bacterial strains, making them candidates for further investigation as antimicrobial agents .
b. Drug Development
The azide moiety is a key functional group in drug development due to its ability to participate in click chemistry reactions, facilitating the synthesis of complex molecules. This compound can be used as a building block for creating more complex pharmaceutical compounds through these chemical reactions .
Materials Science
a. Polymer Chemistry
The incorporation of azide groups into polymer backbones allows for post-polymerization modification through click chemistry. This property makes this compound valuable for developing smart materials that can respond to environmental stimuli or have enhanced mechanical properties .
b. Functionalization of Surfaces
This compound can be employed in surface functionalization processes where azide groups are used to attach various functional entities onto surfaces, enhancing their properties for specific applications such as biosensors or catalytic surfaces .
Catalysis
a. Transition Metal Coordination
The coordination chemistry of compounds like this compound with transition metals has been explored to develop new catalytic systems. These systems can facilitate various chemical reactions, including cross-coupling reactions that are essential in organic synthesis .
b. Role in Click Chemistry
As an azide-containing compound, this compound is an excellent candidate for click chemistry applications, particularly in synthesizing bioconjugates and other complex molecular architectures that are crucial in drug delivery systems and biomaterials .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Synthesis of substituted formylamines; improved Leuckart reaction |
| Medicinal Chemistry | Potential antimicrobial properties; drug development |
| Materials Science | Polymer chemistry; surface functionalization |
| Catalysis | Transition metal coordination; role in click chemistry |
Mechanism of Action
The mechanism of action of N-[2-(Azidomethyl)phenyl]formamide involves the reactivity of the azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper(I) ions in click chemistry applications. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .
Comparison with Similar Compounds
Table 1: Structural Comparison of Formamide Derivatives
Key Observations :
- Azide Reactivity : The azidomethyl group in this compound distinguishes it from hydroxyl- or methoxy-substituted analogs. Azides are prone to Staudinger or Huisgen cycloaddition reactions, making this compound valuable in synthetic chemistry.
- Bioactivity : Styryl formamides (e.g., compounds 3 and 4 in ) exhibit antibacterial activity, likely due to their conjugated double bonds and hydroxyl groups. The absence of similar substituents in this compound suggests divergent biological properties .
Chromatographic and Analytical Properties
Table 2: HPLC Retention Times and Response Factors ()
Key Observations :
- Hydrophilic substituents (e.g., hydroxyl groups) correlate with shorter retention times (e.g., Compound B: 0.7). The azidomethyl group, being moderately polar, may result in intermediate retention behavior.
- Formamide derivatives with bulky substituents (e.g., Compound F in ) show longer retention times (2.0), suggesting steric effects influence chromatographic separation .
Research Implications and Gaps
- Antimicrobial Potential: While styryl formamides show antibacterial activity, the azide group’s impact on microbial targets remains unexplored. Comparative studies with this compound are warranted .
- Pharmacokinetics : The absence of pharmacokinetic data (e.g., solubility, metabolic stability) for this compound limits its therapeutic evaluation. Analogs like Milveterol Hydrochloride highlight the importance of hydroxyl/amine substituents in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
